1-(4-Amino-2-(chloromethyl)phenyl)propan-1-one
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Overview
Description
1-(4-Amino-2-(chloromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol . This compound is characterized by the presence of an amino group, a chloromethyl group, and a propanone group attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Amino-2-(chloromethyl)phenyl)propan-1-one can be synthesized through several synthetic routes. One common method involves the reaction of 4-aminoacetophenone with formaldehyde and hydrochloric acid to introduce the chloromethyl group. The reaction is typically carried out under acidic conditions to facilitate the formation of the chloromethyl group on the phenyl ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-2-(chloromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Amino-2-(chloromethyl)phenyl)propan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-(chloromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloromethyl group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Amino-2-methylphenyl)propan-1-one: Similar structure but lacks the chloromethyl group.
1-(4-Amino-2-(bromomethyl)phenyl)propan-1-one: Similar structure but contains a bromomethyl group instead of a chloromethyl group.
1-(4-Amino-2-(hydroxymethyl)phenyl)propan-1-one: Similar structure but contains a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
1-(4-Amino-2-(chloromethyl)phenyl)propan-1-one is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in various chemical syntheses and industrial applications .
Properties
Molecular Formula |
C10H12ClNO |
---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
1-[4-amino-2-(chloromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H12ClNO/c1-2-10(13)9-4-3-8(12)5-7(9)6-11/h3-5H,2,6,12H2,1H3 |
InChI Key |
RXACPNTWNMLJNG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)N)CCl |
Origin of Product |
United States |
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